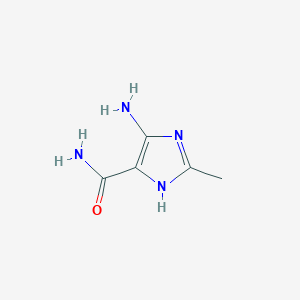

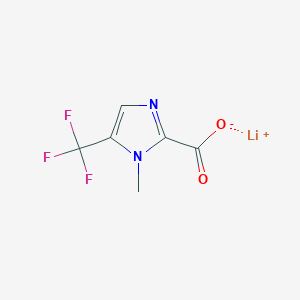

5-amino-2-methyl-1H-imidazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“5-amino-2-methyl-1H-imidazole-4-carboxamide” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . Its molecular formula is C4H6N4O and its molecular weight is 162.578 .

Molecular Structure Analysis

The IUPAC Standard InChI for “5-amino-2-methyl-1H-imidazole-4-carboxamide” is InChI=1S/C4H6N4O.ClH/c5-3-2 (4 (6)9)7-1-8-3;/h1H,5H2, (H2,6,9) (H,7,8);1H .Physical And Chemical Properties Analysis

The physical and chemical properties of “5-amino-2-methyl-1H-imidazole-4-carboxamide” include a molecular weight of 162.58 and a solid form . Its water solubility is 31.1 mg/ml .Aplicaciones Científicas De Investigación

Synthesis and Organic Chemistry

Phosphorus Pentoxide in Organic Synthesis : A study demonstrated the conversion of 5-amino-1H-imidazole-4-carboxamide hydrochloride into a series of 2-methyl-6-(arylamino)purines (Andersen & Pedersen, 1985).

Synthesis of 2-azaadenines and 2-azahypoxanthines : This compound is used as a precursor for synthesizing biologically active N6-substituted 2-azaadenines and 2-azahypoxanthines (Andersen & Pedersen, 1986).

Aminocarbonylation of 4-iodo-1H-imidazoles : The compound serves as a building block in the preparation of 5-aryl-1-benzyl-1H-imidazole-4-carboxamides through aminocarbonylation processes (Skogh et al., 2013).

Biochemistry and Enzymatic Processes

Enzymatic Polymerization : The compound has been used in the synthesis and enzymatic polymerisation to produce homopolymers (Pochet & D'ari, 1990).

AICAR Transformylase Mechanism : It has been instrumental in evaluating the catalytic mechanism of 5-aminoimidazole-4-carboxamide ribonucleotide transformylase through pH-dependent kinetics and mutagenesis studies (Shim et al., 2001).

DNA Interaction and Molecular Biology

DNA Interaction Studies : 5-Amino-2-methyl-1H-imidazole-4-carboxamide derivatives have been used to study the interaction with nucleic acids, demonstrating varying behavior under light exposure (Gerulath & Loo, 1972).

DNA Recognition by Polyamides : The compound has facilitated the study of DNA recognition by polyamides, particularly in identifying sequences in the minor groove of double-stranded DNA (Swalley, Baird, & Dervan, 1996).

Crystallography and Material Science

- Crystal Structure Analysis : The synthesis and analysis of 5-amino-1-(2-hydroxyethyl)imidazole-4-carboxamide and related compounds have provided insights into molecular geometries and crystal structures (Banerjee et al., 1999).

Safety and Hazards

Propiedades

IUPAC Name |

4-amino-2-methyl-1H-imidazole-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O/c1-2-8-3(5(7)10)4(6)9-2/h6H2,1H3,(H2,7,10)(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGFMOYKWJBONCF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(N1)C(=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-amino-2-methyl-1H-imidazole-4-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[3-(4-ethylpiperazin-1-yl)-3-oxopropyl]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2354624.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2354625.png)

![2-[[5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B2354629.png)

![N-(3,4-dichlorophenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2354633.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2354635.png)

![Ethyl 4-oxo-5-pentanamido-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2354644.png)

![5-chloro-2-methoxy-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide](/img/structure/B2354647.png)